molecular formula C19H18O7S B2375907 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate CAS No. 637750-85-7

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate

Cat. No.: B2375907
CAS No.: 637750-85-7
M. Wt: 390.41
InChI Key: HUJXVXRUNWAQKK-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate is a chromene-derived compound featuring a methanesulfonate ester group at the 7-position of the chromen ring. Chromene derivatives are known for their diverse biological activities, including kinase inhibition and antimicrobial properties . The methanesulfonate group enhances solubility and stability compared to hydroxyl or carbamate derivatives, making it advantageous for pharmaceutical applications . Key structural motifs include:

  • Methyl group at the 2-position, which may sterically influence binding interactions.
  • Methanesulfonate ester at the 7-position, improving aqueous solubility and metabolic stability .

Properties

IUPAC Name

[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O7S/c1-4-23-15-7-5-6-8-16(15)25-19-12(2)24-17-11-13(26-27(3,21)22)9-10-14(17)18(19)20/h5-11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJXVXRUNWAQKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Ethoxyphenoxy Group: The ethoxyphenoxy group can be introduced through an etherification reaction, where the chromenone core is reacted with 2-ethoxyphenol in the presence of a suitable base such as potassium carbonate.

    Formation of the Methanesulfonate Ester: The final step involves the esterification of the hydroxyl group on the chromenone core with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to a hydroxyl group or to reduce other functional groups present in the molecule.

    Substitution: The methanesulfonate ester group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: Used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in oxidative stress pathways or modulate receptors related to inflammation and cell proliferation.

Comparison with Similar Compounds

Substitution at the 7-Position

The 7-position is critical for modulating physicochemical and biological properties. Comparisons include:

Compound Name 7-Position Substituent Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound Methanesulfonate C21H20O7S 416.44* Enhanced solubility, stability
3-(2-Ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate Dimethylcarbamate C21H21NO6 383.40 Lower polarity; potential prodrug
8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate Benzenesulfonate C16H11IO5S 434.22 Increased steric bulk; halogenated
4-Methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate 4-Fluorobenzenesulfonate C16H11FO5S 334.32 Fluorine enhances metabolic resistance

*Calculated based on molecular formula.

  • Methanesulfonate vs. Benzenesulfonate : Methanesulfonate derivatives exhibit higher polarity and lower steric hindrance than benzenesulfonates, favoring better aqueous solubility .
  • Carbamate vs.

Substituent Variations on the Chromen Core

  • Trifluoromethyl Modification : describes a trifluoromethyl analog, which increases electron-withdrawing effects and metabolic stability compared to the methyl group in the target compound .

Biological Activity

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate is a synthetic compound belonging to the class of chromenone derivatives. Its unique structure, characterized by a chromenone core, has garnered attention for its potential biological activities, including antitumoral, antimicrobial, and antioxidative properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is [3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] methanesulfonate. The molecular formula is C19H18O7SC_{19}H_{18}O_7S with a molecular weight of approximately 378.40 g/mol. The structure features a chromenone nucleus with an ethoxyphenoxy substituent and a methanesulfonate group.

Chemical Structure

PropertyValue
IUPAC Name[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] methanesulfonate
Molecular FormulaC19H18O7SC_{19}H_{18}O_7S
Molecular Weight378.40 g/mol
InChI KeyHUJXVXRUNWAQKK-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in cellular pathways. It may act as an inhibitor or modulator of enzymes involved in oxidative stress and inflammatory responses.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Antioxidative Properties : By scavenging free radicals, it can reduce oxidative stress in cells.
  • Antitumoral Effects : In vitro studies suggest that it may exhibit cytotoxic effects against cancer cell lines.

Research Findings

Recent studies have highlighted the compound's biological activities:

  • Anticancer Activity : In vitro assays demonstrated that the compound exhibits cytotoxicity against breast cancer cell lines (e.g., MCF-7) with IC50 values indicating moderate potency.
  • Enzyme Inhibition Studies :
    • It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in neurodegenerative diseases.
    • The compound's interaction with COX and LOX enzymes suggests potential anti-inflammatory applications.

Case Studies

Several studies have evaluated the biological activity of related compounds within the chromenone class:

  • Study on Antioxidant Activity :
    • A series of chromenone derivatives were tested for their ability to scavenge free radicals, revealing that modifications to the phenolic structure significantly enhance antioxidant capacity.
  • Inhibition of Cholinesterases :
    • Research indicated that certain derivatives demonstrated dual inhibitory effects on AChE and BChE, highlighting their potential in treating Alzheimer's disease.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)
This compoundAntitumoral, Anti-inflammatoryModerate
4-Oxo-4H-furo[2,3-h]chromene derivativesAntioxidant, Enzyme inhibitionVaries
Other Chromenone DerivativesVariable based on substitutionsVaries

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